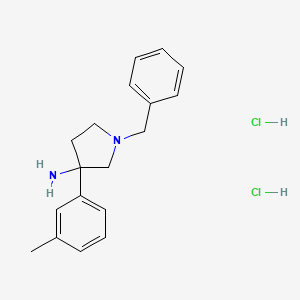
3-Chloro-4-(cyanomethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(cyanomethyl)benzonitrile: is an organic compound with the molecular formula C9H5ClN2 and a molecular weight of 176.6 g/mol . This compound is characterized by the presence of a chloro group at the third position and a cyanomethyl group at the fourth position on a benzonitrile ring. It is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-4-(cyanomethyl)benzonitrile typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-chlorobenzaldehyde.
Cyanomethylation: The key step involves the cyanomethylation of 3-chlorobenzaldehyde using a cyanomethylating agent, such as sodium cyanide or potassium cyanide, in the presence of a suitable catalyst and solvent.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods:
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process .
Analyse Des Réactions Chimiques
Types of Reactions:
3-Chloro-4-(cyanomethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups, using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of 3-amino-4-(cyanomethyl)benzonitrile or 3-hydroxy-4-(cyanomethyl)benzonitrile.
Reduction: Formation of 3-chloro-4-(aminomethyl)benzonitrile.
Oxidation: Formation of 3-chloro-4-(carboxymethyl)benzonitrile.
Applications De Recherche Scientifique
Chemistry:
3-Chloro-4-(cyanomethyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine:
In biological research, this compound is used to study the effects of nitrile-containing compounds on cellular processes. It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications .
Industry:
In the industrial sector, this compound is employed in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(cyanomethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions with biological nucleophiles, such as proteins and nucleic acids. This interaction can lead to the modification of biomolecules and influence cellular functions .
Comparaison Avec Des Composés Similaires
- 3-Chloro-4-methylbenzonitrile
- 4-Chlorobenzonitrile
- 3-(Chloromethyl)benzonitrile
Comparison:
Compared to these similar compounds, 3-Chloro-4-(cyanomethyl)benzonitrile is unique due to the presence of both a chloro and a cyanomethyl group on the benzonitrile ring. This dual functionality enhances its reactivity and versatility in chemical synthesis. The presence of the cyanomethyl group allows for additional synthetic transformations, making it a valuable intermediate in the preparation of complex organic molecules .
Propriétés
IUPAC Name |
3-chloro-4-(cyanomethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2/c10-9-5-7(6-12)1-2-8(9)3-4-11/h1-2,5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUHPMARIFIJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(propan-2-yl)pyrimidine](/img/structure/B2830916.png)

![3-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2830919.png)




![2-{2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2830927.png)
![1-[2-(difluoromethoxy)phenyl]-3-(2,2,2-trifluoroacetyl)urea](/img/structure/B2830929.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-chloropyrazol-1-yl)propanamide;hydrochloride](/img/structure/B2830930.png)
![N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2830931.png)
![{1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride](/img/structure/B2830932.png)

![2-(4-fluorophenyl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide](/img/structure/B2830937.png)
